Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate
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Overview
Description
Preparation Methods
The synthesis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate involves several steps. The synthetic route typically starts with the preparation of the tetrazole ring, followed by its attachment to a phenoxy group, and finally, the esterification with nicotinic acid. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions
Chemical Reactions Analysis
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and phenoxy groups, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate these targets, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate can be compared with other similar compounds, such as:
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)benzoate: This compound has a similar structure but with a benzoate group instead of a nicotinate group.
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)acetate: This compound has an acetate group, making it less bulky compared to the nicotinate derivative.
The uniqueness of this compound lies in its specific combination of the tetrazole and nicotinate groups, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-14(20)9-6-7-12(15-8-9)22-11-5-3-2-4-10(11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZURWSMSQJWRKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C3=NNN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672210 |
Source
|
Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211770-65-8 |
Source
|
Record name | Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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